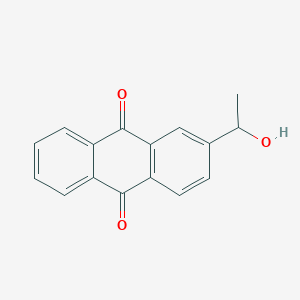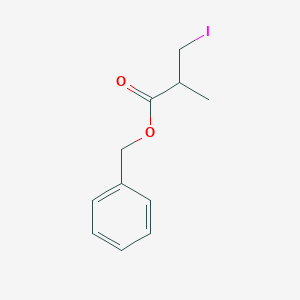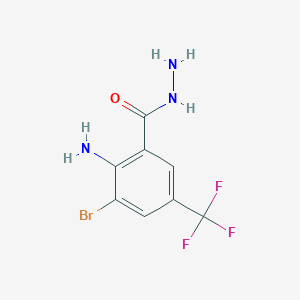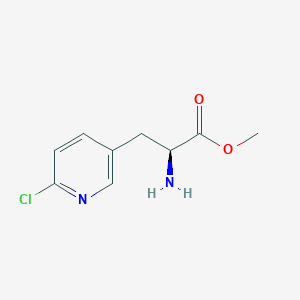
(S)-3-(1-Aminopropyl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Aminopropyl)-2-methylaniline is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a 2-methylaniline core with an (S)-1-aminopropyl substituent at the third position, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminopropyl)-2-methylaniline typically involves the following steps:
Starting Material: The synthesis begins with 2-methylaniline.
Alkylation: The 2-methylaniline undergoes alkylation with a suitable alkylating agent, such as (S)-1-chloropropane, in the presence of a base like sodium hydride or potassium carbonate.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride or sodium borohydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may also be employed to achieve large-scale production.
化学反応の分析
Types of Reactions: (S)-3-(1-Aminopropyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imines or nitriles.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
科学的研究の応用
(S)-3-(1-Aminopropyl)-2-methylaniline has diverse applications in scientific research, including:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound’s chiral nature makes it valuable in studying enantioselective reactions and chiral recognition processes.
Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (S)-3-(1-Aminopropyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. In medicinal chemistry, it may act as an agonist or antagonist at specific receptor sites, modulating biological pathways and exerting therapeutic effects.
類似化合物との比較
(S)-1-Aminopropyl phosphonic acid: A chiral compound used as a chelating agent and sequestering agent in various industrial applications.
(S)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide: A potent N-methyl-D-aspartic acid receptor antagonist designed based on a novel conformational restriction method.
Uniqueness: (S)-3-(1-Aminopropyl)-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both amino and methyl groups make it a versatile intermediate in various synthetic and research applications.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
3-[(1S)-1-aminopropyl]-2-methylaniline |
InChI |
InChI=1S/C10H16N2/c1-3-9(11)8-5-4-6-10(12)7(8)2/h4-6,9H,3,11-12H2,1-2H3/t9-/m0/s1 |
InChIキー |
OFFSMAVOGRUKMR-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](C1=C(C(=CC=C1)N)C)N |
正規SMILES |
CCC(C1=C(C(=CC=C1)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


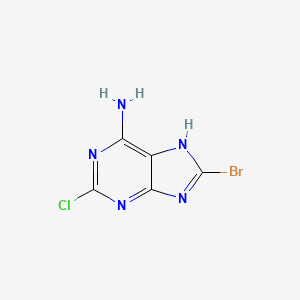
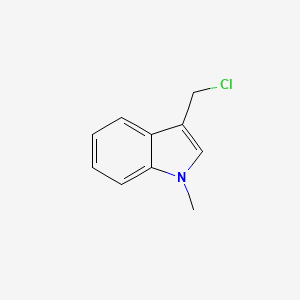

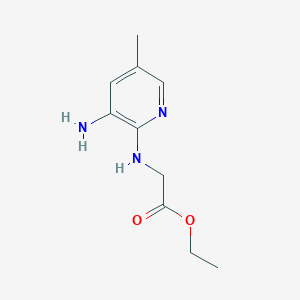
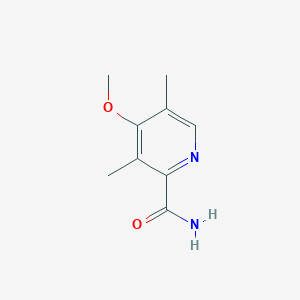
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
